molecular formula C12H18N4O B6630341 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylpyrazol-4-amine

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylpyrazol-4-amine

Cat. No. B6630341
M. Wt: 234.30 g/mol
InChI Key: FIHXIBJPTXIONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylpyrazol-4-amine, commonly known as DMOM, is a chemical compound that has gained attention in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of DMOM is not fully understood, but it is believed to involve the formation of a complex between DMOM and the metal ion it is detecting or interacting with. This complex formation can lead to changes in cellular signaling pathways and gene expression, ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects:
DMOM has been shown to have a variety of biochemical and physiological effects. In addition to its metal ion detection and anti-cancer properties, DMOM has also been shown to have antioxidant and anti-inflammatory effects. It has also been studied for its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of DMOM is its high selectivity and sensitivity towards metal ions, making it a useful tool for detecting and quantifying metal ions in various samples. However, a limitation of DMOM is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for DMOM research. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. DMOM's neuroprotective properties make it a promising candidate for further study in this area.
Another area of research is the development of new DMOM derivatives with improved properties such as increased selectivity or reduced toxicity. These derivatives could have a wide range of potential applications in various scientific fields.
In conclusion, DMOM is a unique chemical compound that has gained attention in scientific research due to its potential applications in metal ion detection, anti-cancer therapy, and neuroprotection. Further research is needed to fully understand its mechanism of action and potential uses, but DMOM holds promise as a versatile tool in various scientific fields.

Synthesis Methods

DMOM can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,5-dimethyl-1,2-oxazole with formaldehyde and ammonium acetate to form the intermediate 3,5-dimethyl-4-(formylamino)oxazole. This intermediate is then reacted with 3-ethyl-1-methylpyrazol-4-amine to form DMOM.

Scientific Research Applications

DMOM has been studied for its potential use in various scientific research applications. One area of interest is its use as a fluorescent probe for detecting metal ions such as copper and iron. DMOM has been shown to have high selectivity and sensitivity towards these metal ions, making it a promising candidate for use in environmental monitoring and medical diagnostics.
Another area of research is DMOM's potential as an anti-cancer agent. Studies have shown that DMOM can induce apoptosis (programmed cell death) in cancer cells, making it a potential therapeutic agent for cancer treatment.

properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-5-11-12(7-16(4)14-11)13-6-10-8(2)15-17-9(10)3/h7,13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHXIBJPTXIONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1NCC2=C(ON=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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